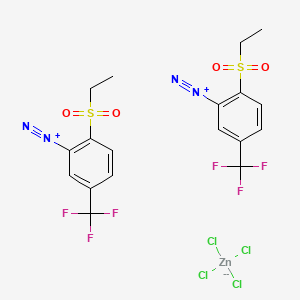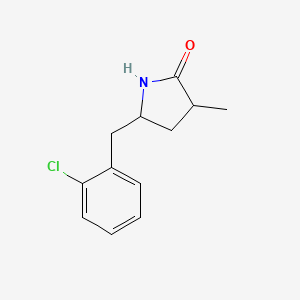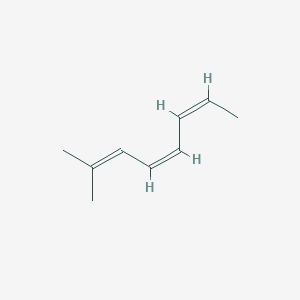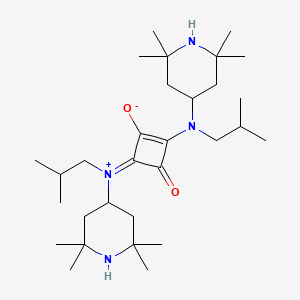
Macrophyllside C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Macrophyllside C is a naturally occurring compound found in certain plant species. It belongs to the class of glycosides, which are compounds that consist of a sugar molecule bonded to another functional group via a glycosidic bond. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Macrophyllside C typically involves the extraction from natural sources, followed by purification processes. The extraction is usually done using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant materials. The process includes harvesting the plant, drying, and grinding it into a fine powder. The powdered plant material is then extracted using solvents in large extraction tanks. The extract is concentrated and purified using industrial chromatography systems to obtain pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Macrophyllside C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Macrophyllside C has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of Macrophyllside C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways involved in inflammation and oxidative stress. The compound may also interact with enzymes and receptors, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Macrophyllside C can be compared with other glycosides such as:
Macrophyllside A: Similar in structure but differs in the sugar moiety attached.
Macrophyllside B: Similar in structure but differs in the aglycone part of the molecule.
Uniqueness
This compound is unique due to its specific biological activities and the particular plant species it is derived from
Eigenschaften
CAS-Nummer |
113270-96-5 |
|---|---|
Molekularformel |
C19H26O9 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 7-methoxy-2,2-dimethyl-3,4-dihydrochromene-6-carboxylate |
InChI |
InChI=1S/C19H26O9/c1-19(2)5-4-9-6-10(12(25-3)7-11(9)28-19)17(24)27-18-16(23)15(22)14(21)13(8-20)26-18/h6-7,13-16,18,20-23H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
IHYDHDVDMSIEGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=CC(=C(C=C2O1)OC)C(=O)OC3C(C(C(C(O3)CO)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


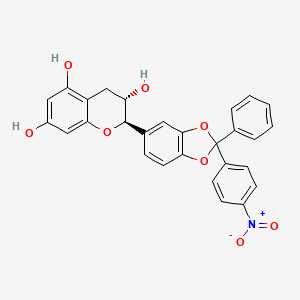
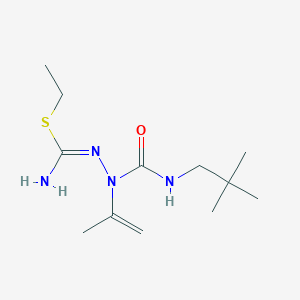
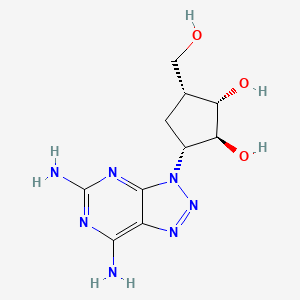


![N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine](/img/structure/B12704066.png)



